molecular formula C14H17N3 B6644475 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole

6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole

Cat. No.: B6644475
M. Wt: 227.30 g/mol
InChI Key: SVFQSTBJMANTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole, also known as PPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. PPDI is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward and motivation pathways in the brain.

Mechanism of Action

6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. This receptor subtype is primarily expressed in the mesolimbic pathway of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine in this pathway, leading to a decrease in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various preclinical models. In animal studies, this compound has been found to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in the treatment of addiction. This compound has also been shown to have antidepressant-like effects in rodent models, indicating a potential application in the treatment of depression. Additionally, this compound has been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole in laboratory experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor subtype, which can be beneficial in studying its role in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, as with any chemical compound, there is always the potential for off-target effects, which must be carefully monitored and controlled in laboratory experiments.

Future Directions

There are several potential future directions for 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole research. One area of interest is in the development of more potent and selective D3 receptor antagonists based on the this compound scaffold. This could lead to the discovery of novel drug candidates with improved pharmacological properties for the treatment of addiction, depression, and other disorders. Additionally, there is a growing interest in studying the role of the D3 receptor in various non-neuronal tissues, such as the immune system and the cardiovascular system, which could lead to the discovery of new therapeutic targets for these conditions. Finally, there is a need for further research into the safety and toxicity of this compound and other D3 receptor antagonists, particularly with respect to their potential impact on cardiovascular and metabolic function.

Synthesis Methods

The synthesis of 6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-indole in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.

Scientific Research Applications

6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound is being investigated as a potential drug candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. This compound's high selectivity for the dopamine D3 receptor makes it an attractive target for drug discovery, as this receptor subtype has been implicated in the pathophysiology of these disorders.

Properties

IUPAC Name

6-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-7-17-10-13(9-16-17)12-4-3-11-5-6-15-14(11)8-12/h3-4,8-10,15H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFQSTBJMANTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C2=CC3=C(CCN3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.